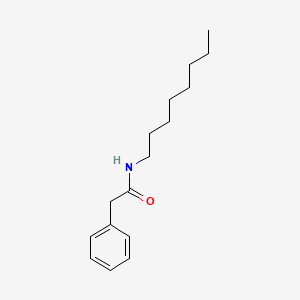
5-Hydroxynaphthalene-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxynaphthalene-2,3-dicarboxylic acid is an organic compound belonging to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a naphthalene ring, along with a hydroxyl group (-OH) at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxynaphthalene-2,3-dicarboxylic acid can be achieved through several methods:
Oxidation of Naphthalene Derivatives: One common method involves the oxidation of naphthalene derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic or alkaline conditions.
Hydrolysis of Naphthalene Derivatives: Another method involves the hydrolysis of naphthalene derivatives, such as naphthalene-2,3-dicarboxylic anhydride, in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxynaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Hydroxynaphthalene-2,3-dicarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxynaphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,3-dicarboxylic acid: Lacks the hydroxyl group at the 5th position.
5-Hydroxynaphthalene-1,4-dicarboxylic acid: Has carboxyl groups at different positions on the naphthalene ring.
Uniqueness
5-Hydroxynaphthalene-2,3-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
60949-00-0 |
|---|---|
Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
5-hydroxynaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8O5/c13-10-3-1-2-6-4-8(11(14)15)9(12(16)17)5-7(6)10/h1-5,13H,(H,14,15)(H,16,17) |
InChI Key |
VRKXUYHSIZAWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)




![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)



![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)

![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
